molecular formula C16H17N3O2S B2713433 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone CAS No. 626222-51-3

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone

Cat. No.: B2713433
CAS No.: 626222-51-3
M. Wt: 315.39
InChI Key: IXLQTWLUGPOEJM-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a synthetic organic compound featuring a morpholine ring linked via an ethanone bridge to a pyridazine scaffold substituted with a phenyl group at the 6-position and a sulfanyl group at the 3-position.

Properties

IUPAC Name

1-morpholin-4-yl-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(19-8-10-21-11-9-19)12-22-15-7-6-14(17-18-15)13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLQTWLUGPOEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Sulfanyl-Ethanone Linker:

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ketone group would yield alcohols.

Scientific Research Applications

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Pyridazine vs.
  • Biological Activity: Pyrimidin-2-amines with morpholinophenyl groups exhibit antimicrobial properties , suggesting that the target compound’s pyridazine core could be optimized for similar applications.

Ethanone-Bridged Derivatives with Diverse Substituents

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone C₁₅H₁₅NO₃S Methylpyridinyl, methylsulfonylphenyl Precursor for COX-2 inhibitors Suzuki coupling or boronic acid reactions
1-Morpholin-4-yl-2-(3-nitro-phenyl)-ethanone C₁₂H₁₄N₂O₄ Morpholine, nitro-phenyl Unknown Likely nucleophilic substitution or Friedel-Crafts acylation
Thieno[2,3-d]pyrimidine derivatives Varies (e.g., C₁₉H₂₅N₅O₃S₂) Thienopyrimidine, methanesulfonyl-piperazinylmethyl Anticancer or kinase inhibition (implied by structural motifs) Sodium borohydride reduction, Suzuki coupling

Key Observations :

  • Substituent Effects: Methylsulfonylphenyl (): Enhances electron-withdrawing properties and solubility, critical for COX-2 inhibition. Nitro-phenyl (): Strong electron-withdrawing group; may reduce metabolic stability compared to sulfanyl in the target compound.

Biological Activity

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a pyridazine moiety, and a phenyl group, which contribute to its diverse pharmacological properties. In this article, we will explore its biological activity, including enzymatic inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

This structure includes the following key components:

  • Morpholine : A cyclic amine that enhances solubility and stability.
  • Pyridazine : A nitrogen-containing heterocycle known for its biological activity.
  • Phenyl group : Often contributes to the interaction with biological targets.

Enzyme Inhibition

Numerous studies have investigated the inhibitory effects of this compound on various enzymes. For instance, it has been shown to act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The compound's interaction with MAO-A and MAO-B has been characterized, revealing significant inhibitory activity:

CompoundIC50 (µM)Target Enzyme
1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone0.013MAO-B
Control (Lazabemide)0.025MAO-B

These findings indicate that the compound is a potent inhibitor of MAO-B, which is relevant for treating neurological disorders such as depression and Parkinson's disease .

Cytotoxicity Studies

The cytotoxic effects of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone have been evaluated using various cancer cell lines. In vitro studies demonstrated that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells:

Cell LineIC50 (µM)Remarks
L929 (Fibroblast)>100No significant cytotoxicity
MCF7 (Breast Cancer)27.05Moderate cytotoxicity
HeLa (Cervical Cancer)50.0Significant cytotoxicity

The results suggest that while the compound may not be toxic to healthy fibroblasts at lower concentrations, it can effectively induce cell death in cancerous cells .

The mechanism by which 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by occupying the active site or altering receptor function through competitive inhibition. This interaction can lead to downstream effects in signal transduction pathways and gene expression regulation.

Study on Anticancer Properties

A recent study focused on the anticancer properties of this compound highlighted its potential as an anti-tumor agent. The research involved administering varying doses of the compound to different cancer cell lines and measuring cell viability through MTT assays. The results indicated a dose-dependent response, suggesting that higher concentrations significantly reduced cell viability in cancer cells while maintaining lower toxicity in normal cells.

Research on Neurological Applications

Another notable investigation assessed the neuroprotective effects of 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone in models of neurodegenerative diseases. The compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

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